molecular formula C16H13ClN4O2 B5821205 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5821205
M. Wt: 328.75 g/mol
InChI Key: HFYNWQWJECVJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamides and triazoles.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral activities by inhibiting the synthesis of nucleic acids in the microorganisms. It is also believed to exhibit its anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. It has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to exhibit anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments include its broad-spectrum antimicrobial, antifungal, and antiviral activities, as well as its potential use as an anticancer agent. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. These include further studies to fully understand its mechanism of action, as well as studies to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to evaluate its potential use as an anticancer agent and to explore its other potential applications in various scientific research fields.

Synthesis Methods

2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoyl chloride. The second step involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2-hydroxy-4-methylphenylamine to form 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-nitrobenzamide. The final step involves the reduction of 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-nitrobenzamide with sodium dithionite and the subsequent reaction with sodium azide to form 2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide.

Scientific Research Applications

2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as an anticancer agent. Additionally, it has been found to exhibit anti-inflammatory and analgesic properties.

properties

IUPAC Name

2-chloro-N-(2-hydroxy-4-methylphenyl)-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-10-2-5-14(15(22)6-10)20-16(23)12-7-11(3-4-13(12)17)21-8-18-19-9-21/h2-9,22H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYNWQWJECVJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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